2-Oxotetrahydroquinoline-6-carboxylic acid
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Description
2-Oxotetrahydroquinoline-6-carboxylic acid is a chemical compound that falls under the category of carboxylic acids . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H .
Synthesis Analysis
The synthesis of carboxylic acid derivatives like this compound has seen rapid development in recent years . The retrosynthetic strategies and their impact on the synthesis of natural products have been discussed in detail .Molecular Structure Analysis
The molecular formula of this compound is C10H11NO3 . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids like this compound can undergo a variety of reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides. They can also react with alcohols to form esters in a process called Fischer esterification .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-oxo-3,4,4a,8a-tetrahydro-1H-quinoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3,5-6,8H,2,4H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGLKLXCBVCQHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2C1C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194199 |
Source
|
Record name | 6-Quinolinecarboxylic acid, 1,2,3,4,4a,8a-hexahydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801194199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-05-9 |
Source
|
Record name | 6-Quinolinecarboxylic acid, 1,2,3,4,4a,8a-hexahydro-2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinolinecarboxylic acid, 1,2,3,4,4a,8a-hexahydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801194199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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